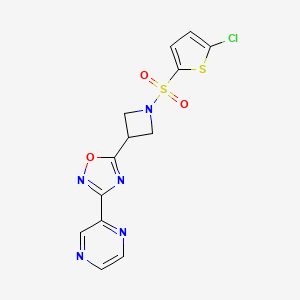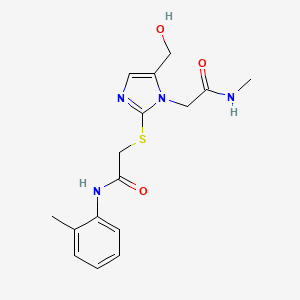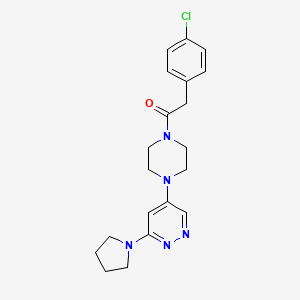![molecular formula C20H19ClF5N3OS B2499091 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1216827-46-1](/img/structure/B2499091.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with benzamide and benzothiazole moieties, which are often associated with various pharmacological properties, including anticancer and anti-inflammatory activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the acylation of aromatic acids followed by coupling with amines and subsequent cyclization. For instance, the synthesis of N-substituted benzamide derivatives with anticancer activity involves the acyl chlorination of fluorobenzoic acids, coupling with aminobenzoic acid, and further reactions with substituted benzo[d]thiazol-2-amine . Similar synthetic strategies could be applied to the target compound, with adjustments for the specific substituents and functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, novel benzamide derivatives have been characterized by IR, NMR, and mass spectral studies . The molecular structure of the target compound would likely be analyzed using similar techniques to confirm the presence of the difluorobenzo[d]thiazol moiety, the dimethylaminopropyl group, and the trifluoromethylbenzamide portion.
Chemical Reactions Analysis
Benzamide and benzothiazole derivatives can participate in various chemical reactions, depending on their functional groups. The reactivity of such compounds is often explored in the context of their biological activities. For instance, the synthesis of benzothiazole derivatives with antimicrobial activity involves reactions with nucleophilic reagents and substituted thioureas . The target compound's reactivity would be influenced by the electron-withdrawing fluorine atoms and the electron-donating dimethylamino group, which could affect its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are often predicted computationally and confirmed experimentally. For example, a computational study predicted the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of synthesized benzamide derivatives, indicating good oral drug-like behavior . The physical and chemical properties of the target compound would need to be similarly assessed to determine its suitability for drug development.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of benzothiazole derivatives is in the field of corrosion science. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offer superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. These compounds can be adsorbed onto surfaces by both physical and chemical means, suggesting their utility in protecting metals from corrosion in acidic environments Hu et al., 2016.
Antimicrobial and Anticancer Activities
A variety of benzothiazole and related derivatives have been investigated for their antimicrobial and anticancer potentials. For instance, derivatives synthesized and evaluated by Deep et al. (2016) demonstrated significant antimicrobial and anticancer activities. The study highlighted specific compounds that showed pronounced effects against microbial strains and cancer cells, indicating the potential of benzothiazole derivatives in developing new therapeutic agents Deep et al., 2016.
Photophysical Properties
Potopnyk et al. (2018) designed and synthesized highly emissive benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines conjugated with the donor 4-dimethylaminophenyl group. Their study explored the photophysical properties of these compounds, both in solution and in the solid state, and found that the tetrafluorobenzothiazole analogue exhibits nonbonded nuclear spin-spin coupling and comparatively high solid-state fluorescence quantum yield. This research highlights the potential of benzothiazole derivatives in optoelectronic applications Potopnyk et al., 2018.
Chemical Synthesis
Research on the synthesis of novel compounds often involves benzothiazole derivatives as key intermediates or targets due to their promising biological activities. For example, Abdellatif et al. (2013) focused on synthesizing novel 2-substituted-1Hbenzimidazole derivatives, which showed significant antimicrobial activity, underscoring the role of benzothiazole derivatives in the synthesis of biologically active compounds Abdellatif et al., 2013.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F5N3OS.ClH/c1-27(2)7-4-8-28(18(29)12-5-3-6-13(9-12)20(23,24)25)19-26-17-15(22)10-14(21)11-16(17)30-19;/h3,5-6,9-11H,4,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFATYXUBUSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)

![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)


![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)

